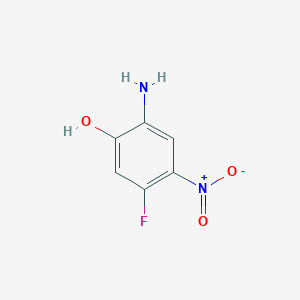

2-Amino-5-fluoro-4-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

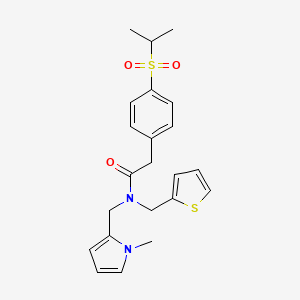

2-Amino-5-fluoro-4-nitrophenol is a chemical compound with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 . It is a solid substance and is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Amino-5-fluoro-4-nitrophenol is 1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-Amino-5-fluoro-4-nitrophenol is a solid substance . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Environmental Contaminant Degradation : Nitrophenols, including compounds similar to 2-Amino-5-fluoro-4-nitrophenol, are recognized environmental contaminants used primarily in manufacturing medicines and pesticides. Research has identified specific genes in bacteria that play a crucial role in the degradation of such contaminants, highlighting potential bioremediation applications (Kitagawa, Kimura, & Kamagata, 2004).

Toxicity and Anaerobic Degradability : Studies on the toxicity and degradability of nitrophenols in anaerobic systems provide insights into the environmental impact and treatment of these compounds. Under anaerobic conditions, certain nitrophenols can transform into compounds like 2-aminophenol and 2-amino-4-nitrophenol (Uberoi & Bhattacharya, 1997).

Nanocatalytic Systems for Chemical Reduction : Research into the reduction of nitrophenols using nanocatalytic systems is prominent. These systems are utilized for removing hazardous compounds from water, converting them into industrially useful products like aminophenols (Din et al., 2020).

Graphene-based Catalysis : Studies have explored the use of graphene-based catalysts for the reduction of nitro compounds to amines, including potential applications in drug, dye, and polymer synthesis (Nasrollahzadeh et al., 2020).

Photolysis and Detection Applications : Research has also been conducted on the use of photolysis for the detection of non-fluorescent aromatic compounds, leveraging the properties of nitrophenols (Zhang, Wilson, & Danielson, 2008).

Photoaffinity Labeling in Biological Research : Nitrophenols like 2-azido-4-nitrophenol have been used in photoaffinity labeling for studying protein binding and other biological interactions (Hanstein, Hatefi, & Kiefer, 1979).

Catalytic Reduction in Chemical Synthesis : Sub-nanometric catalysts on porous nanorods have been studied for their high activity and selectivity in the catalytic reduction of nitroarenes to aminoarenes, relevant in the synthesis of various organic compounds (Zhang et al., 2016).

Safety and Hazards

The safety information for 2-Amino-5-fluoro-4-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H302-H315-H317-H318-H410, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJPJHWARSJNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-nitrophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)

![2-((4-fluorophenyl)thio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2942147.png)

![2-phenyl-6-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2942152.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)

![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)

![Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942160.png)

![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)